DL-Alanine (Standard)

Description

Alanine is a non-essential amino acid that occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system.

L-Alanine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Alanine is an Amino Acid.

Alanine is a natural product found in Euphorbia prostrata, Angelica gigas, and other organisms with data available.

Alanine is a small non-essential amino acid in humans, Alanine is one of the most widely used for protein construction and is involved in the metabolism of tryptophan and vitamin pyridoxine. Alanine is an important source of energy for muscles and central nervous system, strengthens the immune system, helps in the metabolism of sugars and organic acids, and displays a cholesterol-reducing effect in animals. (NCI04)

Alanine is a nonessential amino acid made in the body from the conversion of the carbohydrate pyruvate or the breakdown of DNA and the dipeptides carnosine and anserine. It is highly concentrated in muscle and is one of the most important amino acids released by muscle, functioning as a major energy source. Plasma alanine is often decreased when the BCAA (Branched Chain Amino Acids) are deficient. This finding may relate to muscle metabolism. Alanine is highly concentrated in meat products and other high-protein foods like wheat germ and cottage cheese. Alanine is an important participant as well as regulator in glucose metabolism. Alanine levels parallel blood sugar levels in both diabetes and hypoglycemia, and alanine reduces both severe hypoglycemia and the ketosis of diabetes. It is an important amino acid for lymphocyte reproduction and immunity. Alanine therapy has helped dissolve kidney stones in experimental animals. Normal alanine metabolism, like that of other amino acids, is highly dependent upon enzymes that contain vitamin B6. Alanine, like GABA, taurine and glycine, is an inhibitory neurotransmitter in the brain. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system.

A non-essential amino acid that occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases IMMUNITY, and provides energy for muscle tissue, BRAIN, and the CENTRAL NERVOUS SYSTEM.

See also: Glatiramer Acetate (monomer of); Glatiramer (monomer of); Amlisimod (monomer of) ... View More ...

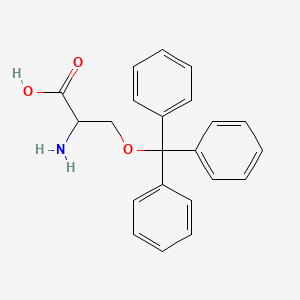

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Record name | α-alanine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Alanine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25191-17-7 | |

| Record name | L-Alanine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25191-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20873899 | |

| Record name | L-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid; [Merck Index] White odorless solid; [HSDB] White crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | L-Alanine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

250 °C (sublimes) | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in cold 80% ethanol = 0.2%, Slightly soluble in ethanol, pyridine; insoluble in ether, acetone, In water, 1.64X10+5 mg/L at 25 °C, 204 mg/mL | |

| Record name | Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.432 g/cu cm at 22 °C | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000011 [mmHg] | |

| Record name | Alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Orthorhombic crystals from water, White crystalline powder | |

CAS No. |

56-41-7, 18875-37-1, 25191-17-7, 77160-91-9 | |

| Record name | L-Alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018875371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025191177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077160919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Alanine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF5P57N2ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

297 °C (decomposes), 300 °C | |

| Record name | Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Integral Role of DL-Alanine in the Glucose-Alanine Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of DL-Alanine within the context of the glucose-alanine cycle. The document elucidates the biochemical intricacies of this metabolic pathway, presents quantitative data, details relevant experimental methodologies, and visualizes key processes. While the glucose-alanine cycle primarily utilizes the L-isomer of alanine (B10760859), this guide will address both L- and D-isomers to provide a comprehensive understanding relevant to the use of the racemic mixture, DL-Alanine.

Introduction to the Glucose-Alanine Cycle

The glucose-alanine cycle, also known as the Cahill cycle, is a crucial metabolic pathway that facilitates the transport of nitrogen from peripheral tissues, primarily skeletal muscle, to the liver in a non-toxic form.[1][2] This cycle is intrinsically linked to glucose metabolism, particularly during periods of fasting, prolonged exercise, or other catabolic states where muscle protein is degraded for energy.[3][4] In essence, the cycle allows for the transport of amino groups and carbon skeletons (as alanine) from the muscle to the liver, where the carbon is used for gluconeogenesis and the nitrogen is safely disposed of as urea (B33335).[2][5] The newly synthesized glucose can then be released back into the bloodstream to fuel tissues like the brain and muscles.[5]

The Role of Alanine Isomers: L-Alanine and D-Alanine

The user's query specifies DL-Alanine, a racemic mixture of L-Alanine and D-Alanine. It is critical to distinguish between the roles of these two isomers in mammalian metabolism.

L-Alanine: This is the naturally occurring and biologically active isomer in the glucose-alanine cycle.[6] L-Alanine is a non-essential amino acid, meaning it can be synthesized by the human body.[7] Its primary role in this cycle is as a carrier of nitrogen and a substrate for hepatic gluconeogenesis.[8]

D-Alanine: In mammals, D-Alanine is less common and is not directly involved in the glucose-alanine cycle.[6][9] The majority of D-alanine in mammals is of bacterial origin from the gut microbiota.[2][10] The metabolism of D-alanine is primarily handled by the enzyme D-amino acid oxidase (DAAO), which is found in various tissues, including the liver and kidneys.[11][12] DAAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia (B1221849) and hydrogen peroxide.[12] While not a direct participant in the glucose-alanine cycle, the metabolism of D-alanine can influence overall metabolic pathways.[1]

Biochemical Pathway of the Glucose-Alanine Cycle

The glucose-alanine cycle is a two-organ process, involving skeletal muscle and the liver.

In Skeletal Muscle:

-

Transamination: During periods of muscle protein breakdown, amino acids are catabolized, and their amino groups are transferred to α-ketoglutarate to form glutamate (B1630785).[5]

-

Alanine Formation: The enzyme alanine aminotransferase (ALT) then catalyzes the transfer of the amino group from glutamate to pyruvate (B1213749), a product of glycolysis. This reaction forms L-alanine and regenerates α-ketoglutarate.[2][13]

-

Transport: L-alanine is then released from the muscle into the bloodstream.[5]

In the Liver:

-

Alanine Uptake: L-alanine is taken up by the liver from the bloodstream.

-

Reverse Transamination: In the liver, the reverse reaction is catalyzed by hepatic ALT. L-alanine transfers its amino group to α-ketoglutarate, reforming pyruvate and glutamate.[8]

-

Gluconeogenesis: The newly formed pyruvate serves as a substrate for gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors.[8] The resulting glucose can be released into the circulation to be used by other tissues.

-

Urea Cycle: The amino group from glutamate is either transferred to other molecules or released as ammonia, which then enters the urea cycle to be safely excreted as urea.[8]

Quantitative Data

The following tables summarize key quantitative data related to the glucose-alanine cycle.

Table 1: Enzyme Kinetics of Alanine Aminotransferase (ALT)

| Enzyme | Substrate | Michaelis-Menten Constant (Km) | Maximum Velocity (Vmax) | Source |

| Alanine Aminotransferase (ALT) | L-Alanine | 1.965 - 10.12 mM | 0.22 - 0.48 mM/min | |

| Alanine Aminotransferase (ALT) | α-Ketoglutarate | 0.202 - 0.299 mM | Not specified |

Table 2: Inter-organ Flux of Alanine and Glucose

| Condition | Metabolite | Flux Direction | Rate | Source |

| Post-absorptive state | Alanine | Muscle to Liver | ~6.2 µmol/kg/min | |

| Post-absorptive state | Glucose | Liver to Muscle | ~7.3 µmol/kg/min | |

| 60-hour fast | Alanine Turnover | Whole body | Reduced |

Signaling Pathways and Regulation

The glucose-alanine cycle is tightly regulated by hormonal and cellular signals to meet the body's metabolic demands.

Hormonal Regulation: Insulin (B600854) and Glucagon (B607659)

-

Insulin: In the fed state, elevated insulin levels promote glucose uptake and glycolysis in muscle, providing pyruvate for alanine synthesis. However, insulin also inhibits muscle protein breakdown, thus reducing the overall release of alanine. In the liver, insulin suppresses gluconeogenesis.

-

Glucagon: During fasting, increased glucagon levels stimulate hepatic gluconeogenesis from substrates like alanine.[7] Glucagon also promotes the breakdown of liver glycogen, which can indirectly influence the cycle.

Cellular Regulation: AMP-Activated Protein Kinase (AMPK)

Recent research has highlighted a novel role for L-alanine in activating AMP-activated protein kinase (AMPK), a key cellular energy sensor.

-

AMPK Activation: L-alanine metabolism in the liver leads to a decrease in TCA cycle intermediates and an increase in the AMP/ATP ratio, which in turn activates AMPK.[1][9][11]

-

Metabolic Effects: Activated AMPK stimulates catabolic pathways that generate ATP, such as fatty acid oxidation, and inhibits anabolic pathways that consume ATP, like gluconeogenesis.[11] This suggests a feedback mechanism where high levels of alanine, indicating a catabolic state, can modulate hepatic energy metabolism.

Below is a diagram illustrating the activation of AMPK by L-alanine.

Caption: L-Alanine activates the AMPK signaling pathway in hepatocytes.

Experimental Protocols

Studying the glucose-alanine cycle in vivo and in vitro requires sophisticated techniques to measure metabolite concentrations and flux rates.

Stable Isotope Tracer Studies

Stable isotope tracing is a powerful method to quantify the turnover and interconversion of metabolites in a dynamic system.

Objective: To determine the rates of glucose production, alanine turnover, and gluconeogenesis from alanine.

Methodology:

-

Tracer Infusion: A primed-constant infusion of stable isotope-labeled tracers, such as [6,6-²H₂]glucose and [³-¹³C]alanine, is administered to the subject.[3] The "primed" dose rapidly brings the tracer to a steady-state concentration in the plasma, which is then maintained by the constant infusion.

-

Blood Sampling: Blood samples are collected at baseline and at regular intervals during the infusion to measure plasma glucose and alanine concentrations and their isotopic enrichment.

-

Sample Preparation: Plasma is deproteinized, and glucose and alanine are chemically derivatized to make them volatile for gas chromatography.

-

Analysis by GC-MS: The derivatized samples are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The gas chromatograph separates the compounds, and the mass spectrometer measures the mass-to-charge ratio of the ions, allowing for the quantification of the different isotopologues (molecules with different isotopic compositions).

-

Flux Calculation: The rates of appearance (Ra) of glucose and alanine are calculated using steady-state equations that relate the infusion rate of the tracer to its dilution in the plasma by the endogenous appearance of the unlabeled metabolite. The rate of gluconeogenesis from alanine is determined by measuring the incorporation of the ¹³C label from alanine into glucose.

Below is a diagram illustrating the experimental workflow for a stable isotope tracer study.

Caption: Workflow for a stable isotope tracer study of glucose and alanine metabolism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to follow the metabolic fate of ¹³C-labeled substrates in real-time in cell cultures or perfused organs.

Objective: To identify and quantify the metabolic products of ¹³C-labeled glucose or alanine.

Methodology:

-

Cell Culture/Perfusion: Cells or an isolated organ are incubated with a medium containing a ¹³C-labeled substrate (e.g., [1-¹³C]glucose or [3-¹³C]alanine).

-

Metabolite Extraction: At various time points, the cells or tissue are harvested, and metabolites are extracted.

-

NMR Analysis: The cell extracts are analyzed by ¹³C NMR spectroscopy. The resulting spectrum shows peaks corresponding to the different carbon positions in various metabolites. The presence and intensity of these peaks reveal which metabolites have incorporated the ¹³C label and in what relative amounts.

-

Data Interpretation: By analyzing the patterns of ¹³C enrichment in metabolites like lactate, glutamate, and aspartate, the activity of different metabolic pathways can be inferred.

The Glucose-Alanine Cycle Visualized

The following diagram provides a visual representation of the glucose-alanine cycle, highlighting the inter-organ transport and key enzymatic reactions.

Caption: The Glucose-Alanine Cycle between skeletal muscle and the liver.

Conclusion

DL-Alanine, through its biologically active L-isomer, plays a pivotal role in the glucose-alanine cycle, a fundamental process for inter-organ nitrogen transport and hepatic glucose production. Understanding the quantitative aspects, regulatory mechanisms, and the distinct metabolism of its D- and L-isomers is crucial for researchers and drug development professionals. The methodologies outlined in this guide, particularly stable isotope tracing, provide the tools to investigate this cycle in various physiological and pathological states, offering potential therapeutic targets for metabolic diseases.

References

- 1. d‐Alanine, a Circadian Metabolite that Regulates Glucose Metabolism and Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. experts.illinois.edu [experts.illinois.edu]

- 6. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]

- 7. brieflands.com [brieflands.com]

- 8. d-Alanine: Distribution, origin, physiological relevance, and implications in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Emerging Role of D-Amino Acid Metabolism in the Innate Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. Effects of Ala-Gln dipeptide parenteral nutrition on rehabilitation and infection of liver transplantation patients - PubMed [pubmed.ncbi.nlm.nih.gov]

DL-Alanine: A Comprehensive Technical Guide for Physiological Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Alanine is a racemic mixture of the D- and L-enantiomers of the amino acid alanine (B10760859). While L-alanine is one of the 20 proteinogenic amino acids and is classified as non-essential in humans, both enantiomers play significant and distinct roles in physiological processes.[1] L-Alanine is a key player in energy metabolism, particularly through its involvement in the glucose-alanine cycle, providing a means for tissues to transport amino groups and carbon skeletons to the liver.[2][3] D-alanine, while less abundant, is increasingly recognized for its role as a neuromodulator in the central nervous system.[4] This technical guide provides an in-depth overview of DL-alanine for its application in physiological studies, with a focus on quantitative data, detailed experimental protocols, and the visualization of key metabolic and signaling pathways.

Data Presentation

Quantitative Data on Alanine Concentrations

The following tables summarize the concentrations of D- and L-alanine in various biological samples. These values can serve as a reference for experimental design and interpretation.

Table 1: D-Alanine Concentrations in Human and Animal Tissues

| Tissue | Species | Concentration | Reference |

| Frontal Lobe (Gray Matter) | Human (Normal) | 0.50 - 1.28 µmol/g wet tissue | [5] |

| Frontal Lobe (White Matter) | Human (Normal) | 0.50 - 1.28 µmol/g wet tissue | [5] |

| Frontal Lobe (Gray Matter) | Human (Alzheimer's) | 1.4-times higher than normal | [5] |

| Anterior Pituitary Gland | Rat | ~86 nmol/g wet tissue | [4] |

| Plasma (Baseline) | Human | 0.8 - 2.1 nmol/mL | [6] |

| Plasma (after 3g oral D-alanine) | Human | 77.5 ± 34.3 nmol/mL (increase) | [6] |

| Plasma (after 6g oral D-alanine) | Human | 192.1 ± 80.9 nmol/mL (increase) | [6] |

| Cerebrospinal Fluid (CSF) | Baboon (after 10 mg/kg oral D-alanine) | >20-fold increase over endogenous levels | [7][8] |

Table 2: L-Alanine and Total Alanine Concentrations in Biological Samples

| Analyte | Sample Type | Species | Concentration Range | Reference |

| L-Alanine | Plasma | Human | 230 - 681 µmol/L | [9] |

| Total Alanine | Brain (Gray Matter) | Human (Alzheimer's) | 8% decrease compared to normal | [5] |

| L-Alanine | Muscle | Human | Low concentration, limiting for carnosine synthesis | [10] |

Key Signaling and Metabolic Pathways

The Glucose-Alanine Cycle

The glucose-alanine cycle is a crucial metabolic pathway that facilitates the transport of nitrogen from peripheral tissues, primarily skeletal muscle, to the liver. In muscle, amino groups from the breakdown of amino acids are transferred to pyruvate (B1213749), forming alanine. This alanine is then released into the bloodstream and taken up by the liver. In the liver, alanine is converted back to pyruvate, and the amino group is transferred to α-ketoglutarate to form glutamate (B1630785), which then enters the urea (B33335) cycle. The pyruvate can be used for gluconeogenesis to produce glucose, which is released back into the circulation for use by tissues like muscle.[2][3][11][12]

L-Alanine and AMPK Signaling

L-alanine has been identified as a unique activator of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[2][13][14] The activation of AMPK by L-alanine is mediated by its intracellular metabolism, which leads to a reduction in TCA cycle metabolites, an increase in the AMP/ATP ratio, and the generation of ammonia (B1221849) (NH3).[2][6][10][13][14][15][16] Activated AMPK then phosphorylates downstream targets to restore energy homeostasis.[2][13][14]

D-Alanine and NMDA Receptor Signaling

D-alanine functions as a co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor in the central nervous system.[4][7][8] For the NMDA receptor to be activated, both the glutamate binding site and the co-agonist (glycine or D-serine/D-alanine) binding site must be occupied.[17] This, coupled with depolarization of the postsynaptic membrane to relieve the magnesium (Mg2+) block, allows for the influx of calcium (Ca2+), which triggers downstream signaling cascades involved in synaptic plasticity.[17][18]

Experimental Protocols

Quantification of DL-Alanine in Biological Samples using LC-MS/MS

This protocol outlines a general method for the simultaneous quantification of D- and L-alanine in biological matrices such as plasma, serum, or tissue homogenates.

1. Sample Preparation (Protein Precipitation) a. To 50 µL of sample (plasma, serum, or tissue homogenate), add 150 µL of ice-cold acetonitrile (B52724) containing a known concentration of a suitable internal standard (e.g., ¹³C,¹⁵N-labeled alanine). b. Vortex the mixture vigorously for 1 minute to precipitate proteins. c. Incubate the samples at -20°C for 20 minutes to enhance protein precipitation. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Carefully transfer the supernatant to a new microcentrifuge tube. f. Evaporate the supernatant to dryness under a gentle stream of nitrogen gas. g. Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis a. Chromatographic Separation: i. Column: A chiral column (e.g., CROWNPAK CR-I(+)) is essential for separating the D- and L-enantiomers.[19] ii. Mobile Phase: A typical mobile phase would consist of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) run in a gradient elution. iii. Flow Rate: Typically 0.2-0.5 mL/min. iv. Injection Volume: 5-10 µL. b. Mass Spectrometry Detection: i. Ionization Mode: Electrospray ionization (ESI) in positive ion mode. ii. Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for D-alanine, L-alanine, and the internal standard must be determined and optimized.

3. Data Analysis a. A calibration curve is generated by analyzing standards of known concentrations of D- and L-alanine. b. The concentration of each enantiomer in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

In Vivo Administration of DL-Alanine to Rodents

This protocol provides a general guideline for the oral or intravenous administration of DL-Alanine to mice or rats for physiological studies. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

1. Preparation of Dosing Solution a. Dissolve the desired amount of DL-Alanine in a sterile, physiologically compatible vehicle (e.g., saline for injection). b. Ensure the solution is clear and free of particulates. The concentration should be calculated to deliver the target dose in an appropriate volume.

2. Oral Administration (Gavage) a. Animal Handling: Gently restrain the animal. b. Gavage: Use a proper-sized, ball-tipped gavage needle. Insert the needle into the esophagus and gently advance it into the stomach. c. Dose Administration: Slowly administer the prepared DL-Alanine solution. d. Volume: The maximum recommended oral gavage volume for a mouse is typically 10 mL/kg and for a rat is 20 mL/kg.

3. Intravenous Administration (Tail Vein Injection) a. Animal Preparation: Place the animal in a restraining device. Warming the tail with a heat lamp or warm water can help dilate the lateral tail veins. b. Injection: Use a small gauge needle (e.g., 27-30G). Insert the needle into one of the lateral tail veins. c. Dose Administration: Slowly inject the DL-Alanine solution. Observe for any signs of extravasation (swelling at the injection site). d. Volume: The maximum recommended bolus IV injection volume for a mouse is 5 mL/kg and for a rat is 5 mL/kg.[20][21]

Experimental Workflow for Investigating Neuromodulatory Effects of D-Alanine

This workflow outlines a series of experiments to investigate the role of D-alanine as a neuromodulator, focusing on its interaction with the NMDA receptor.

Conclusion

DL-Alanine, encompassing both its D- and L-enantiomers, presents a multifaceted area of study with significant implications for metabolism, neuroscience, and drug development. L-alanine's central role in energy homeostasis via the glucose-alanine cycle and its activation of AMPK signaling highlight its importance in metabolic regulation. Concurrently, the function of D-alanine as a neuromodulator acting on the NMDA receptor opens avenues for research into neurological disorders. This guide provides a foundational resource for researchers, offering key quantitative data, detailed experimental protocols, and clear visualizations of the underlying biological pathways to facilitate further investigation into the physiological roles of DL-alanine. The provided methodologies and data summaries are intended to support the design of robust experiments and the accurate interpretation of their outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. tuscany-diet.net [tuscany-diet.net]

- 3. Glucose-Alanine Cycle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Presence of D-alanine in proteins of normal and Alzheimer human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Oral administration of D-alanine in monkeys robustly increases plasma and cerebrospinal fluid levels but experimental D-amino acid oxidase inhibitors had minimal effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism – Molecular Metabolism [molecularmetabolism.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. NMDA receptor - Wikipedia [en.wikipedia.org]

- 18. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 20. Metabolism of D- and L-[(13)C]alanine in rat liver detected by (1)H and (13)C NMR spectroscopy in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Metabolic Dichotomy: A Technical Guide to the Fates of D-Alanine and L-Alanine in Mammalian Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alanine (B10760859), a non-essential amino acid, exists in two stereoisomeric forms, L-alanine and D-alanine, each exhibiting distinct metabolic fates and physiological roles within mammalian systems. L-Alanine is a central player in mainstream energy metabolism, intricately linked to glucose homeostasis through the glucose-alanine cycle. Conversely, D-alanine, primarily of exogenous origin from the diet and gut microbiota, is metabolized through a separate, stereospecific pathway. This technical guide provides an in-depth exploration of the metabolic pathways of both enantiomers, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes to serve as a comprehensive resource for researchers in the fields of metabolism, pharmacology, and drug development.

Introduction

The stereochemistry of amino acids plays a pivotal role in their biological function and metabolic processing. While L-amino acids are the canonical building blocks of proteins and primary substrates for numerous metabolic pathways, the presence and metabolism of D-amino acids in mammals have garnered increasing interest. This guide focuses on the metabolic journey of L-alanine and D-alanine, highlighting the enzymatic machinery and physiological consequences of their distinct catabolism.

The Metabolic Fate of L-Alanine

L-Alanine is a key gluconeogenic amino acid, playing a crucial role in the transport of nitrogen from peripheral tissues to the liver.[1][2] Its metabolism is central to the glucose-alanine cycle, a vital process for maintaining blood glucose levels during periods of fasting or intense exercise.[1]

The Glucose-Alanine Cycle

In peripheral tissues, particularly skeletal muscle, glucose is metabolized through glycolysis to pyruvate (B1213749).[1] This pyruvate can then be transaminated by alanine transaminase (ALT) , also known as alanine aminotransferase, to form L-alanine, with the amino group typically donated by glutamate (B1630785).[1][3] L-alanine is then released into the bloodstream and transported to the liver.

In the liver, the reverse reaction occurs. ALT transfers the amino group from L-alanine to α-ketoglutarate, reforming pyruvate and glutamate.[1] The pyruvate enters gluconeogenesis to produce glucose, which is released back into the circulation for use by peripheral tissues.[1][4] The glutamate can be further metabolized in the urea (B33335) cycle for the disposal of nitrogen.[1]

Alanine Transaminase (ALT) Isoforms

Two primary isoforms of ALT have been identified in mammals:

-

ALT1 (GPT): A cytosolic enzyme, highly expressed in the liver, kidney, and skeletal muscle.[5]

-

ALT2 (GPT2): A mitochondrial enzyme, with high expression in the heart and skeletal muscle, and lower levels in the liver.[5][6]

Both isoforms catalyze the same reversible transamination reaction, but their different subcellular localizations suggest distinct roles in regulating metabolic flux.

References

- 1. researchgate.net [researchgate.net]

- 2. Tissue Protein Extraction: Tissue Homogenization using Urea-based Buffer and Bead Mill Homogenizers [protocols.io]

- 3. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]

- 4. The presence of free D-alanine, D-proline and D-serine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoforms of alanine aminotransferases in human tissues and serum--differential tissue expression using novel antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Presence of D-alanine in proteins of normal and Alzheimer human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Role of DL-Alanine in Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Alanine, a racemic mixture of the non-essential amino acid alanine (B10760859), presents a fascinating duality in the realm of neuroscience. While L-Alanine primarily serves indirect roles in central nervous system (CNS) function through energy metabolism, its enantiomer, D-Alanine, engages in direct and significant modulation of key neurotransmitter systems. This technical guide provides an in-depth exploration of the fundamental roles of both D- and L-Alanine in neurotransmission, with a particular focus on their interactions with the N-methyl-D-aspartate (NMDA) and glycine (B1666218) receptors. This document synthesizes current quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways involved, offering a comprehensive resource for researchers and professionals in neurobiology and drug development.

Introduction: The Two Faces of Alanine in the CNS

Alanine, a simple alpha-amino acid, exists in two stereoisomeric forms: L-Alanine and D-Alanine. Historically, L-amino acids were considered the exclusive building blocks of proteins and key players in mammalian physiology. However, a growing body of evidence has illuminated the significant and distinct roles of D-amino acids in the CNS.[1] DL-Alanine, as a mixture, therefore exhibits a composite of the functions of its constituent isomers.

L-Alanine: This isomer is a crucial component of the glucose-alanine cycle, a metabolic pathway that facilitates the transport of nitrogen from peripheral tissues to the liver.[2] In the context of the CNS, L-Alanine's primary role is to provide an energy source for muscle tissue, the brain, and the central nervous system.[2][3] It indirectly supports neuronal function by contributing to glucose homeostasis, which is vital for brain energy metabolism.[2]

D-Alanine: In contrast to its L-isomer, D-Alanine has a more direct and profound impact on neurotransmission. It has been identified as an endogenous co-agonist at the glycine modulatory site of the NMDA receptor, a critical receptor involved in synaptic plasticity, learning, and memory.[4][5][6] Dysregulation of D-Alanine levels in the brain has been implicated in the pathophysiology of neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[4][7][8]

Furthermore, the structural isomer β-Alanine (not a stereoisomer of α-alanine) also plays a role in neurotransmission as an agonist at glycine receptors, which are inhibitory receptors primarily found in the spinal cord and brainstem.[9][10][11][12]

This guide will now delve into the quantitative aspects of these interactions, the experimental protocols used to elucidate them, and the signaling pathways they modulate.

Quantitative Data on DL-Alanine in Neurotransmission

The following tables summarize key quantitative findings related to the concentration and activity of alanine isomers in the context of neurotransmission.

Table 1: D-Alanine Concentrations in Human Brain Tissue

| Brain Region | Condition | D-Alanine Concentration (μmol/g wet tissue) | Reference |

| Frontal Lobe (Gray Matter) | Normal | 0.50 - 1.28 | [6][13] |

| Frontal Lobe (Gray Matter) | Alzheimer's Disease | 1.4 times higher than normal | [6][13] |

| Frontal Lobe (White Matter) | Normal | 0.50 - 1.28 | [6][13] |

| Frontal Lobe (White Matter) | Alzheimer's Disease | 1.4 times higher than normal | [6][13] |

Table 2: Plasma Alanine Levels in Schizophrenia

| Patient Group | Clinical Stage | Plasma Alanine Levels (Compared to Controls) | Reference |

| Schizophrenia Patients | Acute Stage | Lower | [14] |

| Schizophrenia Patients | Remission Stage | Significantly Higher | [14] |

| Drug-naïve Patients | - | No significant difference | [14] |

Table 3: Efficacy of β-Alanine as a Glycine Receptor Agonist

| Agonist | Receptor | Efficacy (% of Glycine Maximum Response) | Reference |

| β-Alanine | Glycine Receptor | 6.1 ± 2.2% | [9][10] |

| Taurine | Glycine Receptor | 2.0 ± 1.4% | [9][10] |

Experimental Protocols

Understanding the role of DL-Alanine in neurotransmission relies on a variety of sophisticated experimental techniques. This section details the methodologies for key experiments.

Electrophysiology: Whole-Cell Patch-Clamp Recording

Objective: To measure the electrical activity of individual neurons and assess the effects of D-Alanine and β-Alanine on NMDA and glycine receptor currents, respectively.

Methodology:

-

Acute Brain Slice Preparation:

-

Anesthetize a rodent (e.g., mouse or rat) and perform transcardial perfusion with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) cutting solution.

-

Rapidly dissect the brain and mount it on a vibratome stage.

-

Submerge the brain in ice-cold, oxygenated aCSF cutting solution and slice the region of interest (e.g., hippocampus or spinal cord) into 300-400 µm thick sections.

-

Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover.[8][15][16]

-

-

Recording:

-

Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at room temperature or a more physiological temperature.

-

Visualize individual neurons using differential interference contrast (DIC) optics.

-

Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 3-7 MΩ when filled with intracellular solution.

-

The intracellular solution typically contains (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 KCl, 4 Mg-ATP, and 0.3 Na-GTP, with the pH adjusted to 7.2-7.3 and osmolarity to 290-300 mOsm.

-

Approach a neuron with the patch pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply gentle suction to rupture the membrane and establish the whole-cell configuration.

-

Clamp the neuron at a holding potential (e.g., -70 mV) and record baseline synaptic activity.

-

Bath-apply D-Alanine (for NMDA receptor studies) or β-Alanine (for glycine receptor studies) at known concentrations and record the changes in postsynaptic currents.

-

In Vivo Microdialysis

Objective: To measure the extracellular concentrations of D-Alanine in specific brain regions of awake, freely moving animals.

Methodology:

-

Probe Implantation:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Perform a craniotomy over the target brain region (e.g., prefrontal cortex or hippocampus).

-

Slowly lower a microdialysis probe into the target area using stereotaxic coordinates.

-

Secure the probe to the skull using dental cement.[17][18][19][20]

-

-

Sample Collection:

-

Allow the animal to recover from surgery for at least 24 hours.

-

Connect the microdialysis probe to a syringe pump and a fraction collector.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).[17][18][19][20]

-

-

Analysis:

-

Analyze the collected dialysate samples for D-Alanine concentrations using high-performance liquid chromatography (HPLC) with a chiral column to separate the D- and L-isomers.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving D-Alanine and β-Alanine.

D-Alanine as a Co-agonist at the NMDA Receptor

β-Alanine as an Agonist at the Glycine Receptor

Experimental Workflow for Investigating DL-Alanine's Role

Conclusion and Future Directions

The evidence presented in this technical guide underscores the complex and significant role of DL-Alanine in neurotransmission. The distinct actions of its D- and L-isomers highlight the importance of stereochemistry in neuropharmacology. D-Alanine's function as a co-agonist at the NMDA receptor positions it as a potential therapeutic target for disorders characterized by glutamatergic dysregulation, such as schizophrenia and Alzheimer's disease. Further research is warranted to fully elucidate the therapeutic potential of modulating D-Alanine levels in the CNS.

Future investigations should focus on:

-

Quantitative Binding Kinetics: Determining the precise binding affinities (Kd or Ki values) of D- and L-Alanine for their respective receptor targets.

-

Translational Studies: Bridging the gap between preclinical findings in animal models and the clinical presentation of neurological and psychiatric disorders in humans.

-

Pharmacokinetic and Pharmacodynamic Profiling: Developing strategies to selectively modulate the levels of D-Alanine in the brain for therapeutic benefit.

By continuing to unravel the intricate functions of DL-Alanine, the scientific community can pave the way for novel therapeutic interventions for a range of debilitating neurological conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. ck12.org [ck12.org]

- 3. Glycine Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Glycine receptor - Wikipedia [en.wikipedia.org]

- 5. Presence of D-alanine in proteins of normal and Alzheimer human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMDA receptor C-terminal signaling in development, plasticity, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Chloride Ions in the Pore of Glycine and GABA Channels Shape the Time Course and Voltage Dependence of Agonist Currents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dual activation of GABAA and glycine receptors by beta-alanine: inverse modulation by progesterone and 5 alpha-pregnan-3 alpha-ol-20-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Cerebrospinal fluid amino acid concentrations in chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mutation of glycine receptor subunit creates beta-alanine receptor responsive to GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Patch Clamp Protocol [labome.com]

- 17. researchgate.net [researchgate.net]

- 18. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 19. Impact of D-Amino Acids in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]

The Cornerstone of Bacterial Defenses: A Technical Guide to D-Alanine's Function in the Cell Wall

For Immediate Release

A Deep Dive into the Essential Role of D-Alanine in Bacterial Peptidoglycan, Offering Critical Insights for Antimicrobial Drug Development

This technical guide provides a comprehensive examination of the pivotal function of D-alanine (D-Ala) as a core component of the bacterial cell wall. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the biosynthesis of D-Ala, its incorporation into peptidoglycan, its critical role in maintaining cell wall integrity, and its significance as a primary target for antibiotics. Through detailed experimental protocols, quantitative data, and process visualizations, this whitepaper serves as an essential resource for understanding and targeting this fundamental bacterial pathway.

Introduction: The Uniqueness of D-Amino Acids in Prokaryotic Biology

While L-amino acids are the canonical building blocks of proteins in all domains of life, bacteria have uniquely harnessed their D-enantiomers for essential structural roles. Among these, D-alanine is the most prominent, playing an indispensable part in the synthesis and structure of peptidoglycan (PG), the rigid exoskeleton that encases most bacteria.[1] This polymer provides mechanical strength, maintains cell shape, and protects against osmotic lysis. The absence of a similar D-alanine-dependent pathway in eukaryotes makes the enzymes involved in its metabolism and utilization highly attractive targets for the development of novel antibacterial agents.[2][3] This guide will explore the multifaceted function of D-alanine, from its synthesis to its final role in the cross-linking of the bacterial cell wall.

The D-Alanine Metabolic Pathway: Synthesis and Dipeptide Formation

The journey of D-alanine begins in the cytoplasm with its synthesis from the readily available L-alanine pool. This is followed by the crucial ligation of two D-alanine molecules to form a dipeptide, a key step for its subsequent incorporation into the peptidoglycan precursor.

Synthesis of D-Alanine

Bacteria primarily employ two enzymes to ensure a sufficient supply of D-alanine:

-

Alanine (B10760859) Racemase (Alr): This pyridoxal-5'-phosphate (PLP)-dependent enzyme is the principal catalyst for the reversible interconversion of L-alanine to D-alanine.[2][4] It is a ubiquitous and essential enzyme in prokaryotes, making it a prime target for antibacterial drugs like D-cycloserine.[2][3]

-

D-Amino Acid Transaminase (Dat): As an alternative pathway, some bacteria utilize this enzyme to synthesize D-alanine from pyruvate, using other D-amino acids like D-glutamate as the amino group donor.[5] While Alr is considered the major enzyme for D-alanine production, Dat can contribute to the D-alanine pool, particularly in the absence of alanine racemase.[5]

Formation of the D-Alanyl-D-Alanine Dipeptide

Once synthesized, two D-alanine molecules are ligated together in an ATP-dependent reaction catalyzed by D-alanine:D-alanine ligase (Ddl) .[6] This enzyme creates the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide, which is essential for the subsequent steps of peptidoglycan synthesis.[7][8] The inhibition of Ddl leads to a depleted pool of this crucial dipeptide, compromising cell wall integrity and ultimately causing bacterial cell death.[9]

Incorporation into Peptidoglycan and the Role in Cross-Linking

The D-Ala-D-Ala dipeptide is the terminal component of the pentapeptide stem of the peptidoglycan monomer unit, formally known as UDP-N-acetylmuramyl-pentapeptide. This monomer is the fundamental building block of the cell wall.

Assembly of the Peptidoglycan Monomer

The synthesis of the peptidoglycan monomer occurs in the cytoplasm. The D-Ala-D-Ala dipeptide is added to a UDP-N-acetylmuramic acid-tripeptide (UDP-MurNAc-L-Ala-D-Glu-meso-DAP/L-Lys), a reaction catalyzed by the MurF ligase. This completes the formation of the UDP-MurNAc-pentapeptide. This precursor is then transported across the cytoplasmic membrane, linked to a lipid carrier, and joined with N-acetylglucosamine (NAG) to form the complete monomer unit, Lipid II.

The Transpeptidation Reaction: Forging the Wall

Once flipped to the outer face of the cytoplasmic membrane, the peptidoglycan monomers are polymerized into long glycan chains by transglycosylases. The final and most critical step for the wall's structural integrity is transpeptidation , or cross-linking. In this reaction, enzymes known as Penicillin-Binding Proteins (PBPs) catalyze the formation of a peptide bond between the pentapeptide stems of adjacent glycan strands.[10]

The terminal D-Ala-D-Ala moiety is central to this process. The transpeptidase cleaves the bond between the two terminal D-alanines, providing the energy to form a new peptide bond between the penultimate D-alanine (position 4) of one stem and a diamino acid (e.g., meso-diaminopimelic acid or L-lysine at position 3) of a neighboring stem.[10][11] The terminal D-alanine is released in the process. This cross-linking creates a robust, three-dimensional mesh-like structure.

D-Alanylation of Teichoic Acids

In many Gram-positive bacteria, such as Staphylococcus aureus, D-alanine also plays a crucial role beyond peptidoglycan. It is esterified onto teichoic acids (TAs) and lipoteichoic acids (LTAs), which are anionic polymers embedded in the cell wall. This process, known as D-alanylation, neutralizes some of the negative charge of the cell envelope. This modification is significant as it reduces the binding of cationic antimicrobial peptides and can influence the susceptibility to certain antibiotics, including vancomycin (B549263).[12]

D-Alanine as a Key Antibiotic Target

The central and bacteria-specific role of the D-alanine pathway makes it a highly effective target for antimicrobial agents.

Vancomycin: A Case Study

The glycopeptide antibiotic vancomycin functions by directly targeting the D-Ala-D-Ala terminus of the peptidoglycan precursor.[12] Vancomycin forms a stable complex with the dipeptide, sterically hindering the transglycosylase and transpeptidase enzymes. This blockage prevents the incorporation of new monomer units and the cross-linking of existing chains, thereby inhibiting cell wall synthesis and leading to cell lysis.

Resistance to vancomycin, notably in enterococci, arises from a modification of this target. Resistant bacteria possess genes (the van gene cluster) that lead to the synthesis of D-alanyl-D-lactate (D-Ala-D-Lac) instead of D-Ala-D-Ala. Vancomycin has a much lower affinity for this modified terminus, rendering the antibiotic ineffective while still allowing the cell wall to be constructed.

Quantitative Data Summary

The kinetic parameters of the key enzymes in the D-alanine pathway and the cellular concentrations of its metabolites are critical for understanding its efficiency and for designing effective inhibitors.

| Enzyme | Organism | Substrate | K_m (mM) | k_cat (s⁻¹) | Reference |

| Alanine Racemase (Alr) | Salmonella typhimurium | L-Alanine | 8.2 | - | [13] |

| Salmonella typhimurium | D-Alanine | 2.1 | - | [13] | |

| Pseudomonas striata | L-Alanine | - | - | [14] | |

| Bacillus pseudofirmus | - | - | - | [4] | |

| D-Ala:D-Ala Ligase (Ddl) | Mycobacterium tuberculosis | D-Alanine (Site 1) | 0.075 | - | [15] |

| Mycobacterium tuberculosis | D-Alanine (Site 2) | 3.6 | - | [15] |

Table 1: Selected Enzyme Kinetic Parameters for Alanine Racemase and D-Ala:D-Ala Ligase.

| Parameter | Organism | Value | Condition | Reference |

| Intracellular D-Ala Concentration | Staphylococcus aureus | ~30 mM | - | [9] |

| D-[¹¹C]Ala Uptake IC₅₀ | Escherichia coli | 216.1 µM | Competition with unlabeled D-Ala | [16] |

| Staphylococcus aureus | 195.6 µM | Competition with unlabeled D-Ala | [16] | |

| Pseudomonas aeruginosa | 558.9 µM | Competition with unlabeled D-Ala | [16] |

Table 2: D-Alanine Concentrations and Uptake Inhibition.

Experimental Protocols

Investigating the role of D-alanine requires specialized biochemical and analytical techniques. Below are detailed methodologies for key experiments.

Protocol for Peptidoglycan (Sacculi) Isolation

This protocol describes the purification of the peptidoglycan sacculus from Gram-negative bacteria, a prerequisite for compositional analysis.

Materials:

-

Bacterial culture (e.g., E. coli)

-

Sodium dodecyl sulfate (B86663) (SDS) solution (e.g., 6%)

-

Ultracentrifuge and tubes

-

Pronase E buffer and activated Pronase E

-

Ultrapure water

-

Boiling water bath

Procedure:

-

Harvest Cells: Grow bacterial cultures to the desired optical density (e.g., late exponential phase). Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes).

-

Lysis: Resuspend the cell pellet in a small volume of media or buffer and add it to a tube containing boiling 6% SDS solution with stirring. Boil for 30 minutes to lyse the cells and solubilize membranes and proteins.[11][17]

-

Washing: Cool the lysate and pellet the insoluble peptidoglycan sacculi by ultracentrifugation (e.g., 400,000 x g for 20 minutes).[11]

-

Remove SDS: Repeatedly wash the pellet with ultrapure water, using ultracentrifugation to pellet the sacculi between each wash, until all SDS is removed.

-

Pronase E Digestion: Resuspend the washed sacculi in Pronase E buffer. Add activated Pronase E to digest any remaining covalently attached proteins (like Braun's lipoprotein). Incubate as required (e.g., 90 minutes at 60°C).

-

Final Purification: Inactivate the Pronase E by boiling in SDS. Repeat the washing steps (3 & 4) to remove the enzyme and digested peptides. The final pellet contains purified peptidoglycan sacculi, which can be lyophilized or stored for further analysis.

Protocol for Muropeptide Analysis by UPLC/HPLC

This protocol outlines the digestion of purified sacculi and the subsequent analysis of the resulting muropeptides by reverse-phase Ultra-Performance Liquid Chromatography (UPLC).

Materials:

-

Purified peptidoglycan sacculi

-

Digestion buffer (e.g., 50 mM sodium phosphate, pH 4.9)

-

Cellobiohydrolase (e.g., mutanolysin or cellosyl)

-

Borate (B1201080) buffer (0.5 M, pH 9.0)

-

Sodium borohydride (B1222165) (NaBH₄) solution

-

Orthophosphoric acid

-

UPLC system with a C18 reverse-phase column

-

Solvent A (e.g., 50 mM sodium phosphate, pH 4.35)

-

Solvent B (e.g., 75 mM sodium phosphate, pH 4.95, with 15% methanol)[18]

Procedure:

-

Enzymatic Digestion: Resuspend the purified sacculi in digestion buffer. Add a muramidase (B13767233) (e.g., cellosyl) to digest the glycan strands, releasing the muropeptide subunits. Incubate overnight at 37°C.[17]

-

Stop Reaction: Inactivate the enzyme by boiling for 10 minutes. Centrifuge to pellet any undigested material.

-

Reduction of Muropeptides: Transfer the supernatant containing soluble muropeptides to a new tube. Adjust the pH to 8.5-9.0 with borate buffer. Add NaBH₄ solution and incubate for 30 minutes at room temperature to reduce the N-acetylmuramic acid to muramitol. This prevents the formation of anomers and simplifies the chromatogram.[19]

-

pH Adjustment: Stop the reduction by carefully adjusting the pH to ~4.0 with orthophosphoric acid.

-

UPLC Analysis: Inject the sample into the UPLC system. Separate the muropeptides using a C18 column with a linear gradient of Solvent A to Solvent B.[18] Detect absorbance at 205 nm.[18]

-

Data Analysis: Identify and quantify peaks based on established retention times or by collecting fractions for mass spectrometry analysis. Calculate key characteristics such as the degree of cross-linking and glycan strand length.[18]

Protocol for Alanine Racemase (Alr) Activity Assay

This protocol describes a coupled enzyme assay to measure the racemization of L-alanine to D-alanine.

Materials:

-

Purified Alanine Racemase (Alr) enzyme

-

Reaction buffer (e.g., 200 mM Tris-HCl, pH 8.0)

-

L-alanine substrate solution

-

D-Amino Acid Oxidase (DAAO)

-

Horseradish Peroxidase (HRP)

-

Chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) and N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline)

-

Microplate reader

Procedure:

-

Primary Reaction: In a microplate well, combine the reaction buffer, L-alanine substrate, and purified Alr enzyme. Incubate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).[3]

-

Stop Reaction: Terminate the reaction by adding a strong acid (e.g., 2 M HCl), followed by neutralization with a base (e.g., 2 M NaOH).[3]

-

Coupled Detection Reaction: In a separate plate or in the same plate after neutralization, add the detection mix. This mix contains DAAO, HRP, and the chromogenic substrates.

-

Measurement: The D-alanine produced in the first reaction is oxidized by DAAO, generating hydrogen peroxide (H₂O₂). HRP then uses H₂O₂ to oxidize the chromogenic substrate, resulting in a color change.

-

Quantification: Measure the absorbance at the appropriate wavelength (e.g., 550 nm).[3] The amount of D-alanine produced is proportional to the absorbance, which can be quantified using a D-alanine standard curve.

Protocol for Fluorescent D-Amino Acid (FDAA) Labeling

This protocol allows for the in situ visualization of active peptidoglycan synthesis in live bacteria.

Materials:

-

Bacterial culture

-

Fluorescent D-amino acid (FDAA), e.g., HCC-amino-D-alanine (HADA) for blue fluorescence.[20]

-

Growth medium

-

Fixative (e.g., cold 70% ethanol) or wash buffer (e.g., PBS)

-

Fluorescence microscope

Procedure:

-

Culture Preparation: Grow bacteria to the desired growth phase in liquid medium.

-

Labeling: Add the FDAA to the bacterial culture at a final concentration typically ranging from 250 µM to 500 µM.[20]

-

Incubation (Pulse Labeling): Incubate the cells for a short period, which can be as brief as 30 seconds for rapidly growing species like E. coli, or longer for slower-growing bacteria or to label more of the cell wall.[20] The incubation time determines which areas of new cell wall synthesis are labeled.

-

Stop Labeling: To stop the incorporation of the label, either fix the cells with cold 70% ethanol (B145695) or wash the cells multiple times with cold PBS to remove the excess, unincorporated FDAA.[10]

-

Imaging: Resuspend the labeled cells in PBS and mount them on a microscope slide with an agarose (B213101) pad.

-

Visualization: Image the cells using fluorescence microscopy with the appropriate filter sets for the chosen FDAA. The fluorescent signal will localize to the sites of active peptidoglycan synthesis during the labeling period.

Conclusion and Future Directions

D-alanine is a fundamental and indispensable component of the bacterial cell wall. Its unique presence in prokaryotes and its central role in the synthesis and cross-linking of peptidoglycan have rightfully established its metabolic pathway as a successful and promising area for antibiotic development. A thorough understanding of the enzymes that synthesize D-alanine and incorporate it into the cell wall—Alanine Racemase and D-Ala:D-Ala Ligase—continues to provide opportunities for the design of novel inhibitors.

Future research will likely focus on exploiting the structural and kinetic details of these enzymes to develop next-generation, highly specific allosteric inhibitors that can overcome existing resistance mechanisms. Furthermore, advanced imaging techniques, such as the use of a wider palette of fluorescent D-amino acids combined with super-resolution microscopy, will continue to unravel the complex spatiotemporal dynamics of cell wall assembly, offering new insights into bacterial growth, division, and morphogenesis.[10][21] These fundamental discoveries will be paramount in the ongoing battle against antibiotic resistance.

References

- 1. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 2. researchgate.net [researchgate.net]

- 3. Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural features and kinetic characterization of alanine racemase from Bacillus pseudofirmus OF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. D-alanine—D-alanine ligase - Wikipedia [en.wikipedia.org]

- 7. Enzymatic synthesis of D-alanyl-D-alanine. Control of D-alanine:D-alanine ligase (ADP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bacterial D-Ala-D-Ala ligase assay kits [profoldin.com]

- 9. Staphylococcus aureus counters organic acid anion-mediated inhibition of peptidoglycan cross-linking through robust alanine racemase activity [elifesciences.org]

- 10. researchgate.net [researchgate.net]

- 11. Video: Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography [jove.com]

- 12. The d-Alanine Residues of Staphylococcus aureus Teichoic Acids Alter the Susceptibility to Vancomycin and the Activity of Autolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Catabolic alanine racemase from Salmonella typhimurium: DNA sequence, enzyme purification, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inactivation of the Pseudomonas striata broad specificity amino acid racemase by D and L isomers of beta-substituted alanines: kinetics, stoichiometry, active site peptide, and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sensing Living Bacteria in Vivo Using d-Alanine-Derived 11C Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. High-throughput, Highly Sensitive Analyses of Bacterial Morphogenesis Using Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography [bio-protocol.org]

- 20. researchgate.net [researchgate.net]

- 21. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Zwitterionic Properties of DL-Alanine in Solution

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the zwitterionic nature of DL-Alanine, a fundamental α-amino acid. Understanding these properties is critical in various scientific disciplines, including biochemistry, pharmaceutical formulation, and drug development, as they govern the molecule's solubility, reactivity, and interactions in aqueous environments.